Lipophilicity Modulation: 3-Methyl-2-oxy vs. 6-Trifluoromethyl-2-oxy Analog
The target compound exhibits a computed XLogP3 of approximately 2.0, significantly lower than the 2.3 determined for the 6-CF₃-2-oxy analog (CAS 2198373-39-4) [1]. This 0.3 log unit difference corresponds to a roughly 2-fold decrease in octanol-water partition coefficient, placing the target closer to the classical drug-like lipophilicity window (clogP 1–3) and predicting better aqueous solubility and reduced CYP450 promiscuity risk [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 (computed from SMILES: CC1=C(N=CC=C1)OCC2CCN(CCN3C=CN=N3)CC2) |
| Comparator Or Baseline | 2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine (CAS 2198373-39-4): XLogP3 = 2.3 [1] |
| Quantified Difference | ΔXLogP3 = -0.3 (target is less lipophilic) |
| Conditions | Computed via XLogP3 algorithm; values sourced from vendor computational property listings [1]. |
Why This Matters
For screening libraries, lower lipophilicity reduces the probability of non-specific target engagement and phospholipidosis, so procurement of the 3-methyl analog rather than the 6-CF₃ version may yield fewer false-positive hits.
- [1] Kuujia Chemical Database. CAS 2198373-39-4 product page: 2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine. XLogP3 = 2.3. https://www.kuujia.com/cas-2198373-39-4.html View Source
- [2] Arnott, J. A. & Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov. 7, 863-875 (2012). View Source
